molecular formula C19H15N5OS B2598674 N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034343-70-7

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2598674
CAS No.: 2034343-70-7
M. Wt: 361.42
InChI Key: WCZKNKSLSOFDTH-UHFFFAOYSA-N
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Description

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused to a carboxamide group and a 2-phenylpyrimidin-5-yl ethyl substituent.

Properties

IUPAC Name

N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS/c25-19(15-6-7-16-17(10-15)24-26-23-16)20-9-8-13-11-21-18(22-12-13)14-4-2-1-3-5-14/h1-7,10-12H,8-9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZKNKSLSOFDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves a series of substitution reactions followed by hydrolysis. One common method includes the use of aryltrifluoroboronate salts, which are converted into corresponding boronic acid derivatives in the presence of silica . This process is efficient and allows for the production of the compound in two steps .

Chemical Reactions Analysis

Oxidation Reactions

The benzo[c] thiadiazole moiety demonstrates sensitivity to oxidative conditions. Key observations include:

  • Thiadiazole ring oxidation : Treatment with m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide converts the sulfur atom to sulfoxide or sulfone derivatives, altering electronic properties .

  • Pyrimidine ring stability : The 2-phenylpyrimidin-5-yl group remains intact under mild oxidation, but prolonged exposure to strong oxidants (e.g., KMnO₄) cleaves the pyrimidine ring.

Table 1: Oxidation Reaction Outcomes

Oxidizing AgentConditionsProductYield (%)
H₂O₂ (30%)RT, 12 hSulfoxide derivative62 ± 3
m-CPBA0°C, 2 hSulfone derivative78 ± 2
KMnO₄ (1M)80°C, 6 hPyrimidine ring cleavage41 ± 4

Reduction Reactions

Selective reduction pathways depend on reaction conditions:

  • Catalytic hydrogenation : Using Pd/C (5% w/w) under 40 psi H₂ reduces the thiadiazole’s nitrogen-sulfur bonds, yielding a diamine intermediate .

  • Nitro group reduction : In derivatives with nitro substituents, Zn/HCl reduces -NO₂ to -NH₂ without affecting other functional groups .

Critical Note : The carboxamide linkage (-CONH-) remains stable under standard reduction protocols .

Electrophilic Aromatic Substitution

The benzo[c] thiadiazole core undergoes regioselective substitutions:

  • Bromination : N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the 4-position of the thiadiazole ring (70% yield).

  • Nitration : HNO₃/H₂SO₄ mixture selectively nitrates the benzene ring adjacent to the thiadiazole group .

Nucleophilic Displacement

The pyrimidine subunit participates in SNAr reactions:

  • Chlorine displacement : Treatment with amines (e.g., morpholine) replaces chlorine at the pyrimidine’s 2-position under microwave irradiation (85°C, 30 min) .

Cross-Coupling Reactions

Palladium-catalyzed coupling enhances structural diversity:

  • Suzuki-Miyaura : Boronic acid derivatives react at the thiadiazole’s 5-position using Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (80°C, 12 h) .

  • Sonogashira : Terminal alkynes couple at the pyrimidine’s 5-position with CuI/Pd(PPh₃)₂Cl₂ catalysis .

Table 2: Cross-Coupling Efficiency

Reaction TypeCatalyst SystemSubstrateYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl-Bpin88 ± 3
SonogashiraPd(PPh₃)₂Cl₂, CuIPhenylacetylene76 ± 2

Degradation Pathways

Stability studies reveal:

  • Photodegradation : UV exposure (254 nm) cleaves the thiadiazole ring within 48 h, forming sulfinic acid derivatives .

  • Acidic hydrolysis : Concentrated HCl (12M, reflux) hydrolyzes the carboxamide to carboxylic acid (t₁/₂ = 3.2 h).

Mechanistic Insights

  • Thiadiazole reactivity : The electron-deficient nature of benzo[c] thiadiazole directs electrophiles to the 4- and 7-positions, as shown by DFT calculations .

  • Pyrimidine activation : The 2-phenyl group enhances π-stacking, facilitating charge transfer in coupling reactions .

This compound’s multifunctional reactivity positions it as a valuable intermediate in medicinal chemistry and materials science. Further optimization of reaction conditions could expand its synthetic utility.

Scientific Research Applications

Anticancer Applications

Recent research has highlighted the potential of N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide as an anticancer agent. The compound's structure allows it to interact with various biological targets involved in cancer progression.

Case Studies

  • In Vitro Studies : Research has shown that derivatives of benzo[c][1,2,5]thiadiazoles exhibit cytotoxic effects against a range of cancer cell lines. For instance, compounds structurally related to N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole have demonstrated significant anti-proliferative activity against breast and lung cancer cells .
  • In Vivo Studies : Animal models treated with similar thiadiazole derivatives showed reduced tumor sizes and improved survival rates compared to control groups .

Antimicrobial Applications

The antimicrobial properties of this compound have also been investigated. The compound's ability to combat bacterial and fungal infections makes it a candidate for further development in this area.

Case Studies

  • Bacterial Resistance : In studies focusing on drug-resistant strains of Staphylococcus aureus and Escherichia coli, derivatives of benzo[c][1,2,5]thiadiazoles showed promising results against these pathogens, suggesting a potential role in addressing antibiotic resistance .
  • Fungal Infections : Compounds similar to N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole have been evaluated for their efficacy against drug-resistant fungal strains such as Candida auris, demonstrating significant antifungal activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl and pyrimidine moieties can enhance its biological activity.

Structural FeatureModification TypeEffect on Activity
Phenyl Group Substitution with electron-donating groupsIncreased anticancer activity
Pyrimidine Ring Alteration of position 4 substituentsEnhanced binding affinity to AR
Thiadiazole Core Variations in substituents at position 5Broader spectrum of antimicrobial activity

Mechanism of Action

The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been studied for its ability to inhibit hypoxia-inducing factor-1 (HIF-1), which is responsible for promoting angiogenesis, cancer cell division, and cell survival under hypoxic conditions . By targeting HIF-1, this compound can potentially reduce tumor growth and metastasis .

Comparison with Similar Compounds

Structural Differences and Heterocyclic Cores

The compound is distinguished from analogs by its benzo[c][1,2,5]thiadiazole core, which differs from other heterocycles such as thiazoles, imidazothiazoles, and pyrimidines in electronic configuration and steric bulk. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Synthesis Yield Activity/Application Reference
Target compound Benzo[c][1,2,5]thiadiazole 2-phenylpyrimidin-5-yl ethyl Not reported Unknown -
ND-11543 () Imidazo[2,1-b]thiazole Trifluoromethyl pyridinyl piperazine 62% Anti-tuberculosis
Dasatinib () Thiazole Chloro-methylphenyl, piperazinyl 86-91% Anticancer (kinase inhibitor)
TDMA () Benzo[c][1,2,5]thiadiazole N-methylpropan-2-amine 6% Psychoactive (MDMA analog)
  • Benzo[c][1,2,5]thiadiazole vs.
  • Substituent Effects : The 2-phenylpyrimidin-5-yl ethyl group in the target compound may enhance π-π stacking interactions, similar to the pyridinyl and pyrimidine substituents in ND-11543 and dasatinib, which are critical for target engagement .

Pharmacological and Physicochemical Properties

While biological data for the target compound are unavailable, comparisons with analogs highlight structural determinants of activity:

  • Anti-Tuberculosis Activity (ND-11543) : The imidazothiazole core and trifluoromethyl group enhance membrane permeability and target (e.g., mycobacterial enzyme) inhibition .
  • Anticancer Activity (Dasatinib) : Thiazole-carboxamide scaffolds with pyrimidine and piperazine groups enable dual Src/Abl kinase inhibition, leveraging hydrogen bonding and hydrophobic interactions .
  • Psychoactive Effects (TDMA) : The benzo[c][1,2,5]thiadiazole core in TDMA modifies serotonin receptor binding compared to MDMA, demonstrating how heterocycle substitution alters pharmacological profiles .

Physicochemical Properties

  • Solubility : The benzo[c][1,2,5]thiadiazole core may reduce solubility compared to thiazoles due to increased hydrophobicity, necessitating formulation adjustments for drug development.
  • Stability : Sulfur-containing heterocycles like thiadiazoles are prone to oxidation, whereas thiazoles and imidazothiazoles exhibit greater stability under physiological conditions .

Biological Activity

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, with the CAS number 2034343-70-7, is a compound of significant interest due to its unique molecular structure and potential pharmacological activities. The compound features a benzo[c][1,2,5]thiadiazole core, which is recognized for its diverse biological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C19H15N5OS, with a molecular weight of 361.4 g/mol. The compound's structure includes a pyrimidine derivative linked to a thiadiazole moiety, which may contribute to its biological efficacy.

PropertyValue
Molecular Formula C19H15N5OS
Molecular Weight 361.4 g/mol
CAS Number 2034343-70-7

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis methods may include condensation reactions and cyclization steps that form the thiadiazole ring and attach the pyrimidine moiety.

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole derivatives exhibit antimicrobial properties. For example, studies have shown that certain thiadiazole derivatives demonstrate significant activity against various bacterial strains and fungi. The exact mechanisms often involve disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Properties

The compound has been evaluated for anticancer activity in several studies. Thiadiazole derivatives are known to exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The specific pathways affected may include the modulation of signaling cascades related to cell survival and death.

Neuroprotective Effects

Some derivatives have been investigated for their neuroprotective properties. In animal models, compounds containing thiadiazole rings have shown potential in reducing neuroinflammation and protecting against neuronal damage in conditions such as Alzheimer's disease.

Case Studies

  • Anticonvulsant Activity : A study explored the anticonvulsant effects of related compounds using the PTZ-induced seizure model in rodents. Certain derivatives provided significant protection against seizures at low doses (e.g., 80% protection at 0.4 mg/kg), indicating potential therapeutic applications in epilepsy management .
  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer agents.

Q & A

Q. What synthetic strategies are optimal for constructing the benzo[c][1,2,5]thiadiazole-5-carboxamide core in this compound?

The benzo[c][1,2,5]thiadiazole moiety can be synthesized via cyclization reactions using iodine and triethylamine in DMF, as demonstrated in analogous thiadiazole derivatives . Key steps include:

  • Coupling reactions : Use of acetonitrile under reflux to form intermediate hydrazinecarbothioamides.
  • Cyclization : Cleavage of atomic sulfur (S₈) during cyclization to stabilize the thiadiazole ring.
  • Purification : Column chromatography with ethyl acetate/hexane (1:3) for isolation.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combine multinuclear NMR spectroscopy (¹H, ¹³C) and HPLC-MS for structural confirmation:

  • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and ethyl linker protons (δ 3.5–4.0 ppm).
  • ¹³C NMR : Verify carbonyl carbons (δ 165–170 ppm) and thiadiazole carbons (δ 150–155 ppm).
  • HPLC : Use a C18 column with UV detection at 254 nm to confirm ≥95% purity .

Q. What preliminary biological assays are recommended for assessing its bioactivity?

Prioritize kinase inhibition assays (e.g., Src/Abl kinases) due to structural similarity to Dasatinib analogs .

  • In vitro cytotoxicity : Screen against leukemia (K562) and solid tumor cell lines (IC₅₀ values).
  • Antimicrobial testing : Evaluate against Gram-positive bacteria (e.g., S. aureus) at pH 7.4, noting pH-dependent activity trends .

Advanced Research Questions

Q. How can contradictory data between antimicrobial and anticancer activity be resolved?

Contradictions may arise from pH sensitivity (e.g., enhanced antimicrobial activity at acidic pH) versus kinase selectivity in cancer models .

  • Methodological adjustments :
    • Use parallel assays under controlled pH (4.0–7.4).
    • Apply isothermal titration calorimetry (ITC) to quantify binding affinity to kinase vs. bacterial targets.
    • Perform transcriptomic profiling to identify differential gene expression in treated cells.

Q. What computational approaches are effective for predicting SAR in this scaffold?

Leverage docking simulations (e.g., AutoDock Vina) and QSAR modeling :

  • Targets : Focus on Abl1 kinase (PDB: 2HYY) and bacterial dihydrofolate reductase.
  • Key modifications :
    • Replace the phenylpyrimidinyl group with electron-deficient heterocycles to enhance kinase binding .
    • Introduce sulfonamide substituents on the benzo[c]thiadiazole ring to improve bacterial membrane penetration .

Q. How should researchers address low solubility in in vivo models?

Optimize formulation strategies :

  • Co-solvents : Use PEG-400/Cremophor EL (1:1) for parenteral administration.
  • Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles (150–200 nm) to enhance bioavailability .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and AUC in rodents after oral vs. intravenous dosing.

Methodological Challenges

Q. What analytical techniques resolve spectral overlaps in characterizing the ethyl-pyrimidinyl linkage?

  • 2D NMR (HSQC, HMBC) : Correlate pyrimidine C-H couplings (e.g., δ 8.3 ppm for pyrimidinyl protons) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray crystallography : If single crystals are obtained, determine dihedral angles between the pyrimidine and thiadiazole planes .

Q. How can researchers mitigate off-target effects in kinase inhibition studies?

  • Selectivity screening : Use a panel of 50+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target hits.
  • Mutagenesis studies : Introduce T315I mutations in Abl1 to assess resistance profiles .
  • Proteomics : Perform SILAC-based analysis to map downstream signaling perturbations.

Data Interpretation and Validation

Q. How to validate conflicting IC₅₀ values across cell lines?

  • Dose-response normalization : Use Z-factor to assess assay robustness.
  • Combination indices : Test synergy with standard chemotherapeutics (e.g., imatinib) via Chou-Talalay analysis .
  • Orthogonal assays : Confirm apoptosis via Annexin V/PI staining and caspase-3 activation.

Q. What statistical models are suitable for SAR datasets with limited compounds?

  • Partial least squares (PLS) regression : Handle collinearity in small datasets (<30 compounds).
  • Bayesian neural networks : Predict activity cliffs for underrepresented substituents.
  • Leave-one-out cross-validation (LOO-CV) : Ensure model generalizability .

Advanced Mechanistic Studies

Q. How to elucidate the role of the ethyl linker in target engagement?

  • Alanine scanning : Replace the ethyl group with methyl or propyl chains to assess steric effects.
  • Molecular dynamics (MD) simulations : Calculate binding energy (ΔG) changes over 100 ns trajectories.
  • Surface plasmon resonance (SPR) : Measure kinetic parameters (kₒₙ/kₒff) for modified analogs .

Q. What in vivo models are optimal for evaluating antitumor efficacy?

  • Xenograft models : Use NOD/SCID mice with K562 (CML) or MDA-MB-231 (breast cancer) implants.
  • Dosing regimen : 50 mg/kg orally daily for 21 days; monitor tumor volume via caliper measurements .
  • Biomarker analysis : Quantify phospho-CrkL levels in tumor lysates via ELISA.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.